2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole
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Overview
Description
2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and an octahydro-1H-isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole typically involves the formation of the pyrimidine ring followed by the introduction of the methylsulfanyl group and the octahydro-1H-isoindole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with morpholine or hydrazine can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as refluxing with specific reagents and solvents, as well as the use of catalysts, can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group is particularly reactive and can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions: Common reagents used in these reactions include morpholine, hydrazine, and various alkylating agents. The reactions are typically carried out under reflux conditions with solvents such as butanol or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the nucleophilic substitution of the methylsulfanyl group can lead to the formation of 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .
Scientific Research Applications
2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity. It has also been explored for its anti-inflammatory and antimicrobial properties . In materials science, this compound is investigated for its potential use in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, derivatives of pyrimidine compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole include other pyrimidine derivatives such as 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones and pyrido[2,3-d]pyrimidin-5-ones .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of the pyrimidine ring with the octahydro-1H-isoindole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-17-13-14-7-6-12(15-13)16-8-10-4-2-3-5-11(10)9-16/h6-7,10-11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQMMKOZXJBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC3CCCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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